6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one is a natural product found in Callostylis rigida, Saussurea costus, and other organisms with data available.
Reynosin
CAS No.: 28254-53-7
Cat. No.: VC0541286
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28254-53-7 |
|---|---|
| Molecular Formula | C15H20O3 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
| Standard InChI | InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3 |
| Standard InChI Key | FKBUODICGDOIGB-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C |
| SMILES | CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C |
| Canonical SMILES | CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Reynosin (CAS No. 28254-53-7) is a sesquiterpene lactone with the molecular formula and a molecular weight of 248.32 g/mol . Its structure comprises a eudesmanolide skeleton, characterized by a naphtho[1,2-b]furan-2-one derivative with three methyl groups at positions 3, 5a, and 9 . The compound’s stereochemistry includes multiple chiral centers, conferring specificity in biological interactions .
Table 1: Physicochemical Properties of Reynosin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| Solubility | Practically insoluble in water | |
| pKa | Weakly acidic | |
| Natural Occurrence | Laurus nobilis, Magnolia grandiflora |
Biosynthetic Pathways
Reynosin is derived from the mevalonate pathway, common to sesquiterpene lactones. Its biosynthesis involves cyclization of farnesyl pyrophosphate (FPP) into the eudesmane skeleton, followed by oxidative modifications to introduce lactone functional groups .
Natural Sources and Distribution
Reynosin is predominantly isolated from medicinal plants:
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Sweet Bay (Laurus nobilis): Leaves contain reynosin as a secondary metabolite .
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Magnolia (Magnolia grandiflora): Flowers and bark are rich sources .
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Saussurea lappa: Roots used in traditional medicine yield reynosin .
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Ambrosia confertiflora: Aerial parts exhibit reynosin as an active component .
Table 2: Natural Sources of Reynosin
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
Reynosin inhibits neuroinflammation by targeting the NLRP3 inflammasome. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, reynosin:
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Reduces interleukin-1β (IL-1β) and IL-18 mRNA/protein levels by 40–60% .
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Suppresses NADPH oxidase activity, lowering reactive oxygen species (ROS) production .
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Attenuates caspase-1 self-cleavage and ASC oligomerization, critical for inflammasome activation .
In vivo, reynosin decreases Iba-1-positive microglia in murine models, mitigating neuroinflammatory damage .
Neuroprotective Actions
Reynosin demonstrates efficacy in Parkinson’s disease (PD) models:
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In vitro: Protects SH-SY5Y neuroblastoma cells from dopamine-induced toxicity by upregulating E6-AP (ubiquitin ligase) and downregulating α-synuclein aggregation .
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In vivo: Reduces tyrosine hydroxylase-positive neuron loss in 6-hydroxydopamine-lesioned rats by 50% .
This dual mechanism enhances proteasomal degradation of pathological proteins, a promising strategy for neurodegenerative diseases .
Antimicrobial Activity
Against Mycobacterium tuberculosis (Mtb), reynosin exhibits bactericidal effects:
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Minimal bactericidal concentration (MBC): 128 µg/mL against H37Rv, 366-2009, and 104-2010 strains .
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Selectivity index <1 in L929 cells, indicating cytotoxicity at higher doses .
Mechanisms of Action
NLRP3 Inflammasome Inhibition
Reynosin blocks NLRP3 priming and activation by:
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Transcriptional regulation: Downregulating NLRP3 and caspase-1 mRNA .
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Post-translational modification: Inhibiting ASC speck formation and caspase-1 cleavage .
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ROS suppression: Reducing NADPH oxidase-derived oxidative stress .
Ubiquitin-Proteasome System Modulation
In PD models, reynosin enhances E6-AP-mediated ubiquitination of α-synuclein, promoting its degradation . This pathway mitigates dopaminergic neuron loss, a hallmark of PD .
Bacterial Membrane Disruption
Reynosin’s lipophilic structure penetrates Mtb cell walls, disrupting membrane integrity and metabolic processes .
Therapeutic Applications
Neurodegenerative Diseases
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Alzheimer’s disease: NLRP3 inhibition reduces amyloid-β-induced neuroinflammation .
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Parkinson’s disease: α-Synuclein clearance offers disease-modifying potential .
Infectious Diseases
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Tuberculosis: Mycobactericidal activity supports adjunctive therapy .
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Gram-positive infections: Preliminary data suggest broad-spectrum activity .
Renal and Gastrointestinal Inflammation
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CINC-1 inhibition: Reduces chemokine-induced neutrophil infiltration in kidney cells .
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Traditional uses: Saussurea lappa extracts alleviate gastric inflammation .
Current Research Trends (2025)
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